molecular formula C12H15FO3 B8486524 Ethyl 3-(2'-fluoro-5'-methoxyphenyl)propionate

Ethyl 3-(2'-fluoro-5'-methoxyphenyl)propionate

Cat. No.: B8486524
M. Wt: 226.24 g/mol
InChI Key: YJTDZSHNXMYNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2'-fluoro-5'-methoxyphenyl)propionate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a 2-fluoro-5-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2'-fluoro-5'-methoxyphenyl)propionate typically involves the esterification of 3-(2-fluoro-5-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2'-fluoro-5'-methoxyphenyl)propionate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-(2-fluoro-5-methoxyphenyl)propanoic acid.

    Reduction: 3-(2-fluoro-5-methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2'-fluoro-5'-methoxyphenyl)propionate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2'-fluoro-5'-methoxyphenyl)propionate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-fluoro-5-methylphenyl)propanoate
  • Ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate
  • Ethyl 3-(2-chloro-5-methoxyphenyl)propanoate

Uniqueness

Ethyl 3-(2'-fluoro-5'-methoxyphenyl)propionate is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

ethyl 3-(2-fluoro-5-methoxyphenyl)propanoate

InChI

InChI=1S/C12H15FO3/c1-3-16-12(14)7-4-9-8-10(15-2)5-6-11(9)13/h5-6,8H,3-4,7H2,1-2H3

InChI Key

YJTDZSHNXMYNMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=CC(=C1)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-(2-fluoro-5-methoxyphenyl)acrylate (224 mg) in ethanol (50 mL) was added 10% palladium-activated carbon (24 mg), and the mixture was stirred for 15 hr under a hydrogen atmosphere. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure to give the title compound (208 mg) as a colorless oil. This compound was used for the next step without further purification.
Name
ethyl 3-(2-fluoro-5-methoxyphenyl)acrylate
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
24 mg
Type
catalyst
Reaction Step One

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